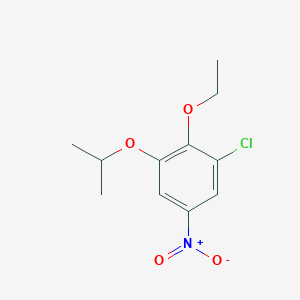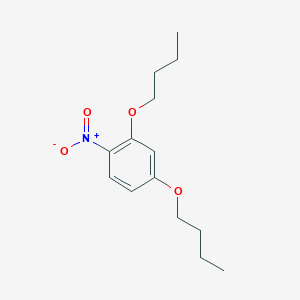
2,4-Dibutoxy-1-nitrobenzene
Overview
Description
2,4-Dibutoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dibutoxy-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibutoxy-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis : 2,4-Dibutoxy-1-nitrobenzene has been utilized in the synthesis of polymers. For instance, Ueda, Abe, and Awano (1992) synthesized poly(2,5-dibutoxyphenylene) via oxidative coupling polymerization of 1,4-dialkoxybenzene in nitrobenzene, producing a polymer soluble in common organic solvents and capable of forming uniform films from solution (Ueda, Abe, & Awano, 1992).
Study of Catabolic Pathways : Research on bacterial pathways for the degradation of nitroaromatic compounds like 2,4-dinitrotoluene and nitrobenzene provides insights into how bacteria assimilate new carbon sources. Johnson and Spain (2003) explored these pathways, highlighting strategies to overcome metabolic blocks imposed by nitro substituents on aromatic compounds (Johnson & Spain, 2003).
Electrochemical Reduction Studies : Silvester et al. (2006) conducted studies on the electrochemical reduction of nitrobenzene and 4-nitrophenol, providing significant insights into their reduction mechanisms, which are relevant to understanding the electrochemical behavior of similar compounds like 2,4-Dibutoxy-1-nitrobenzene (Silvester et al., 2006).
Environmental Remediation : Mantha et al. (2001) investigated the use of zerovalent iron for the reduction of nitrobenzene in synthetic wastewater, a method potentially applicable for the treatment of compounds like 2,4-Dibutoxy-1-nitrobenzene in industrial wastewater streams (Mantha, Taylor, Biswas, & Bewtra, 2001).
Photocatalytic Degradation : Wei et al. (2019) explored the effective degradation of nitrobenzene in water by natural organic matters (NOMs) under solar illumination. This research is indicative of potential photocatalytic applications for related compounds (Wei et al., 2019).
properties
IUPAC Name |
2,4-dibutoxy-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCYJGJUOQYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)[N+](=O)[O-])OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibutoxy-1-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![calcium 4-(((2S,4R)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoate](/img/structure/B8030542.png)
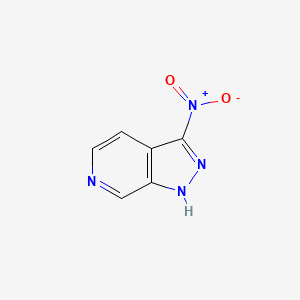
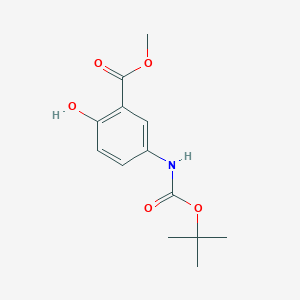
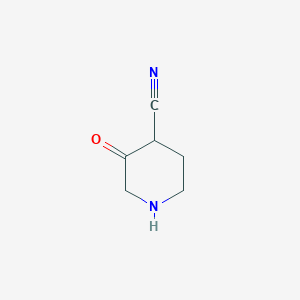
![(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B8030565.png)
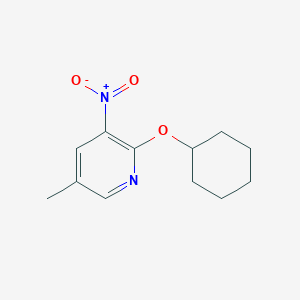
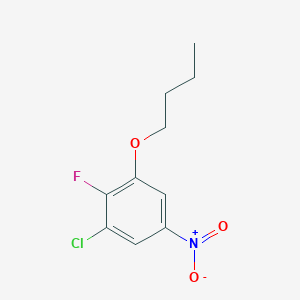
![Diethyl[(5-fluoro-2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B8030590.png)



